1-{2-[(4-Methylcyclohexyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring, a carboxylic acid group, and a carbamoyl group attached to a methylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction between suitable precursors such as aldehydes and amines.
Introduction of the carboxylic acid group: This step typically involves the oxidation of an intermediate alcohol or aldehyde to form the carboxylic acid.
Attachment of the carbamoyl group: This can be done through a reaction between an amine and an isocyanate or carbamoyl chloride.
Incorporation of the methylcyclohexyl moiety: This step involves the alkylation of the pyridine ring with a suitable alkylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of 1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{[(4-ethylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and reactivity.
1-{[(4-methylcyclohexyl)carbamoyl]methyl}-6-oxopyridine-2-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyridine ring, which may influence its biological activity.
1-{[(4-methylcyclohexyl)carbamoyl]methyl}-5-oxopyridine-3-carboxylic acid: This compound has a different oxidation state at the pyridine ring, which may alter its chemical behavior.
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[2-[(4-methylcyclohexyl)amino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-10-2-5-12(6-3-10)16-13(18)9-17-8-11(15(20)21)4-7-14(17)19/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H,16,18)(H,20,21) |
InChI Key |
WBBQVUFLTDFBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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